molecular formula C16H23N3O2 B2626095 N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide CAS No. 2034499-90-4

N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Cat. No.: B2626095
CAS No.: 2034499-90-4
M. Wt: 289.379
InChI Key: BVPOWYBWYUUDKX-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperidine core that is strategically substituted with both a cyclopentyl carboxamide group and a pyridinyloxy moiety, a structural pattern commonly associated with bioactive molecules . The presence of the carboxamide linker, as seen in similar N-cyclopentylpiperidine carboxamide structures, often contributes to favorable molecular properties such as enhanced binding affinity and metabolic stability . This compound is closely related to other pharmacologically active agents, including impurities and derivatives of known APIs, highlighting its value as a key intermediate or building block in organic synthesis . Researchers can utilize this compound in the development of new therapeutic agents, particularly as a core scaffold for generating targeted libraries. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC for purity assessment, is provided to ensure research quality and reproducibility .

Properties

IUPAC Name

N-cyclopentyl-3-pyridin-4-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-16(18-13-4-1-2-5-13)19-11-3-6-15(12-19)21-14-7-9-17-10-8-14/h7-10,13,15H,1-6,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPOWYBWYUUDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves the reaction of a piperidine derivative with a pyridine derivative under specific conditions. One common method includes the use of cyclopentylamine, pyridine-4-ol, and piperidine-1-carboxylic acid as starting materials. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The pyridin-4-yloxy group in the target compound is shared with quinoline derivatives in (e.g., N-(3-cyano-7-(pyridin-4-yloxy)quinolin-6-yl) analogs), where the pyridinyloxy moiety may enhance binding to hydrophobic pockets in enzymes or receptors . In contrast, the cyclopentyl group in the target compound may reduce polarity, enhancing membrane permeability .

Enzyme Inhibition Profiles: Analogs with triazole-thiol substituents () exhibit potent 15-LOX inhibition (IC50 <7 μM), suggesting that electron-rich heterocycles at the piperidine C4 position are critical for this activity. The target compound lacks this moiety, which may limit its utility in 15-LOX-targeted therapies . The absence of this group in the target compound may shift its pharmacokinetic profile .

Synthetic Accessibility :

  • The synthesis of N-(pyridin-3-yl)piperidine-1-carboxamide () achieved a 69% yield via palladium-catalyzed cross-coupling, highlighting feasible routes for modifying the N1 position. The cyclopentyl group in the target compound may require alternative strategies, such as reductive amination or carbamate activation .

Hypothesized Pharmacological Advantages

  • Steric Effects : The cyclopentyl group may confer resistance to enzymatic degradation compared to smaller alkyl or aryl groups, as seen in protease inhibitors with bulky substituents.
  • Pyridinyloxy Interactions : The pyridin-4-yloxy group’s oxygen atom could engage in hydrogen bonding with residues in kinase ATP-binding pockets, similar to pyridine ethers in EGFR inhibitors .

Biological Activity

N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a piperidine ring, a pyridine moiety, and a cyclopentyl group. These components contribute to its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its role as a ligand in receptor binding studies. It may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects. The specific molecular targets and pathways involved in its action are still under investigation but are believed to include:

  • Receptor Binding : The compound has been studied for its affinity towards certain receptors, which may include neurotransmitter receptors involved in neurological functions.
  • Enzymatic Modulation : It may inhibit or activate specific enzymes that play crucial roles in metabolic pathways.

Therapeutic Potential

Research indicates that this compound holds promise in treating various conditions, particularly neurological disorders. Its potential therapeutic applications include:

  • Neurological Disorders : Investigations suggest that the compound may exhibit neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease and Parkinson's disease.
  • Anti-inflammatory Effects : Some studies indicate that it may have anti-inflammatory properties, contributing to the treatment of inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular processes such as:

  • Cell Proliferation : The compound has shown varying effects on cell growth in different cancer cell lines. For instance, it exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .

In Vivo Studies

Animal models have been utilized to further assess the efficacy and safety profile of this compound. Key findings include:

  • Toxicity Assessments : Studies indicated no acute toxicity at high doses (up to 2000 mg/kg) in mice, suggesting a favorable safety profile for further development .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a table summarizing key characteristics:

Compound NameStructural FeaturesBiological ActivityTherapeutic Potential
This compoundPiperidine ring, pyridine moietyNeuroprotective, anti-inflammatoryNeurological disorders
N-cyclopentyl-3-(pyridin-3-yloxy)piperidine-1-carboxamideSimilar structure with different pyridine positionVaries based on substitutionPotentially similar
N-cyclopentyl-3-(pyridin-2-yloxy)piperidine-1-carboxamideSimilar structure with different pyridine positionVaries based on substitutionPotentially similar

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Neuroprotection in Animal Models : A study demonstrated that treatment with this compound resulted in improved cognitive function in rodent models of Alzheimer's disease.
  • Anti-inflammatory Effects : Another study reported significant reductions in inflammatory markers following administration of the compound in models of chronic inflammation.

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